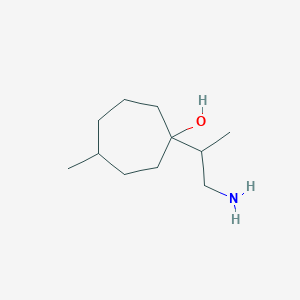![molecular formula C14H19BrO B13195508 (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene: is an organic compound characterized by a bromomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring through a methoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene typically involves the bromination of a cyclopentylmethanol derivative followed by a nucleophilic substitution reaction with a benzyl alcohol derivative. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby influencing various biological pathways.
Comparison with Similar Compounds
- (([1-(Chloromethyl)cyclopentyl]methoxy)methyl)benzene
- (([1-(Iodomethyl)cyclopentyl]methoxy)methyl)benzene
- (([1-(Hydroxymethyl)cyclopentyl]methoxy)methyl)benzene
Comparison:
- (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts.
- The hydroxymethyl derivative is less reactive in substitution reactions but can participate in hydrogen bonding, affecting its physical properties and interactions.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19BrO |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]methoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
NZAQXDZOUHPYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



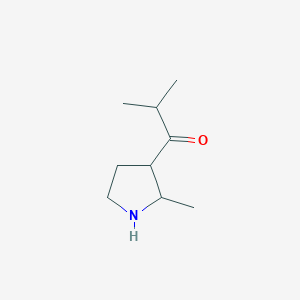
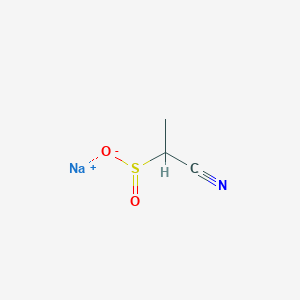
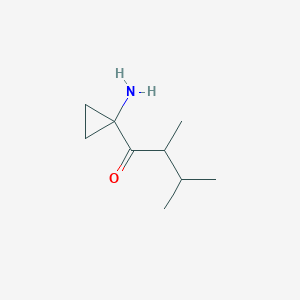

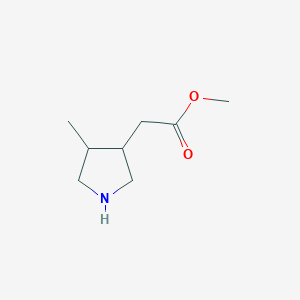
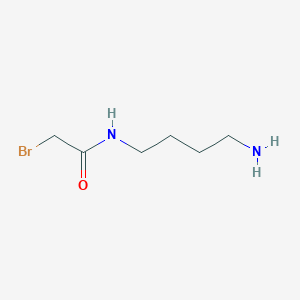
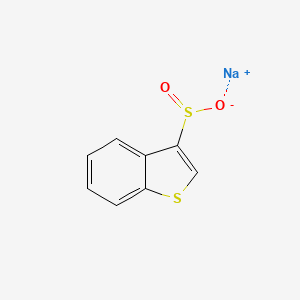
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
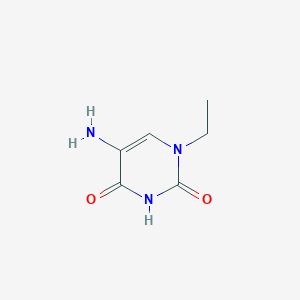
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)

